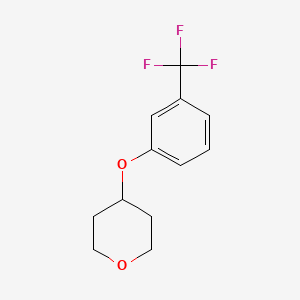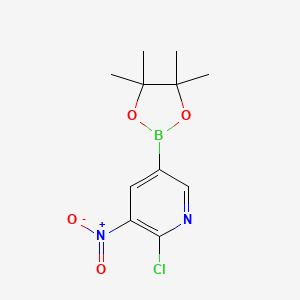
1-Bromo-4-fluoro-2-methyl-3-nitrobenzene
概要
説明
1-Bromo-4-fluoro-2-methyl-3-nitrobenzene is a derivative of benzene. It contains a bromo, fluoro, methyl, and nitro group attached to the benzene ring . The compound is used in the synthesis of N-fused tricyclic indoles, dimethyamine, and benzofuran .
Synthesis Analysis
The synthesis of nitro compounds like 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene can be achieved through various methods. One common method is the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . Nitration of aromatic compounds such as benzene also takes place readily in the liquid phase .Molecular Structure Analysis
The molecular structure of 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene can be represented by the formula C7H5BrFNO2 . The compound contains a benzene ring with bromo, fluoro, methyl, and nitro substituents .Chemical Reactions Analysis
1-Bromo-4-fluoro-2-methyl-3-nitrobenzene can undergo various chemical reactions. For instance, it can undergo a Sonogashira reaction with 2-fluoronitrobenzene to afford predominantly the bromo displacement product . It can also participate in palladium-catalyzed Stille cross-coupling reactions .Physical And Chemical Properties Analysis
1-Bromo-4-fluoro-2-methyl-3-nitrobenzene is a solid compound with a molecular weight of 234.02 . It has a density of 1.7±0.1 g/cm3 . The compound has a boiling point of 236.2±35.0 °C at 760 mmHg . It has a flash point of 96.6±25.9 °C .作用機序
Target of Action
The primary target of 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene is the benzene ring, a common structure in many organic compounds . The benzene ring is especially stable due to its six pi electrons being delocalized in six p orbitals above and below the plane of the ring .
Mode of Action
1-Bromo-4-fluoro-2-methyl-3-nitrobenzene interacts with its target through a process known as electrophilic aromatic substitution . This process involves two steps:
- Step 1 : The electrophile (in this case, the bromine cation) forms a sigma-bond with the benzene ring, generating a positively charged intermediate .
- Step 2 : A proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The electrophilic aromatic substitution reaction of 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene affects the biochemical pathways involving benzene derivatives . The exact downstream effects depend on the specific context and the other compounds involved.
Pharmacokinetics
Its molecular formula is c7h5brfno2, with an average mass of 234023 Da and a monoisotopic mass of 232948761 Da . These properties can influence its pharmacokinetics and bioavailability.
Result of Action
The result of the action of 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene is the formation of a substituted benzene ring . This can lead to the creation of various benzene derivatives, depending on the specific reaction conditions and the other compounds involved.
Action Environment
The action of 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene can be influenced by various environmental factors. For instance, it should be stored in a dry, cool, and well-ventilated place . Strong oxidizing agents are incompatible materials . Furthermore, its physical form can vary from pale-yellow to yellow solid or liquid .
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding ingestion and inhalation, avoiding dust formation, and ensuring adequate ventilation .
将来の方向性
特性
IUPAC Name |
1-bromo-4-fluoro-2-methyl-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-4-5(8)2-3-6(9)7(4)10(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBRJIYOSLKVFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70729372 | |
| Record name | 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70729372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-fluoro-2-methyl-3-nitrobenzene | |
CAS RN |
1227210-35-6 | |
| Record name | 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70729372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-4-fluoro-2-methyl-3-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B566969.png)





![5-(Chloromethyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B566977.png)


![6-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B566981.png)
![3-Bromoimidazo[1,2-A]pyridin-8-amine](/img/structure/B566982.png)
![2-Methyl-6-[bis(tert-butoxycarbonyl)-amino]-4-chloropyrimidine](/img/structure/B566983.png)

